Cinnamoyl isothiocyanate
Description
Contextualization of Isothiocyanates in Natural Product Chemistry
Isothiocyanates (ITCs) are a significant class of naturally occurring compounds characterized by the –N=C=S functional group. sioc-journal.cnwaocp.org They are widely found in plants, particularly in cruciferous vegetables from the Brassicaceae family, such as broccoli, cabbage, and watercress. rjpharmacognosy.irnih.gov In these plants, ITCs are produced through the enzymatic hydrolysis of glucosinolates. rjpharmacognosy.irrsc.org This reaction is catalyzed by the enzyme myrosinase, which becomes active when the plant tissue is damaged. rsc.org
Natural isothiocyanates play a crucial role in the defense mechanisms of plants against pests and microbial invaders. rsc.org Beyond their ecological roles, ITCs have garnered significant attention in medicinal chemistry due to their diverse biological activities. Research has shown that many natural and synthetic isothiocyanates exhibit potent anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govnih.gov A chemoinformatic analysis identified 154 naturally occurring isothiocyanates, which can be categorized into acyclic, cyclic, polycyclic, aromatic, polyaromatic, indolic, and glycosylated types. nih.gov The reactivity of the isothiocyanate group allows these compounds to interact with various biological macromolecules, which is believed to be the basis for their therapeutic potential. nih.govnih.gov
Significance of the Cinnamoyl Moiety in Bioactive Compounds
The cinnamoyl moiety, derived from cinnamic acid, is a structural component found in a wide array of bioactive natural products and synthetic compounds. researchgate.net Cinnamic acid itself is a natural product found in plants like Cinnamomum zeylanicum. researchgate.net The cinnamoyl group is integral to the structure of various classes of compounds, including cinnamoyl amides, esters, and other derivatives that have demonstrated a range of biological effects.
Compounds containing the cinnamoyl moiety have been reported to possess antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netontosight.ai For instance, certain cinnamoyl derivatives have shown inhibitory activity against cancer cells by inducing apoptosis. researchgate.net The cinnamoyl structure is also a key building block in the biosynthesis of complex natural products, such as certain flavonoids and alkaloids. rsc.org The combination of the cinnamoyl group with other pharmacologically active motifs is a common strategy in medicinal chemistry to develop new therapeutic agents. pleiades.onlinepleiades.online
Research Trajectory of Cinnamoyl Isothiocyanate and its Derivatives
The research on this compound and its derivatives has been driven by the recognized biological potential of both the isothiocyanate and the cinnamoyl functionalities. This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds, such as thiourea (B124793), thiohydantoin, and rhodanine (B49660) derivatives. pleiades.onlinechemicalpapers.com These synthetic endeavors aim to explore new chemical space and generate novel molecules with potential therapeutic applications.
Early studies focused on the synthesis and basic chemical reactivity of this compound. chemicalpapers.com Subsequent research has increasingly explored the biological activities of its derivatives. For example, thiourea derivatives synthesized from the reaction of this compound with various amines have been evaluated for their antimicrobial and cytotoxic activities. pleiades.onlinepleiades.online Furthermore, this compound has been used to synthesize more complex heterocyclic systems like pyrimidines, triazines, and triazoles, which are known to exhibit a broad spectrum of pharmacological effects. researchgate.nettandfonline.com The ongoing research trajectory points towards a continued interest in utilizing this compound as a versatile scaffold for the development of new bioactive compounds, with a focus on understanding their mechanisms of action and structure-activity relationships. sioc-journal.cnchemicalpapers.com
Structure
2D Structure
Properties
IUPAC Name |
(E)-3-phenylprop-2-enoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(11-8-13)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQIHUSOWHSPPO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420807 | |
| Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19495-08-0 | |
| Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19495-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Chemical Reactivity of Cinnamoyl Isothiocyanate
Established Synthetic Pathways for Cinnamoyl Isothiocyanate
The synthesis of this compound can be achieved through several methods, with the reaction between an acyl chloride and a thiocyanate (B1210189) salt being the most common. Alternative approaches offer different strategies for its preparation.
Preparation via Acyl Chloride and Thiocyanate Reactions
The most widely employed method for synthesizing this compound involves the reaction of cinnamoyl chloride with a thiocyanate salt. arkat-usa.org This reaction is typically carried out in an acetone (B3395972) solution. academicjournals.org Salts such as ammonium (B1175870) thiocyanate, potassium thiocyanate, and lead thiocyanate are commonly used. arkat-usa.orgacademicjournals.org For instance, adding an acetone solution of ammonium thiocyanate to cinnamoyl chloride in acetone and stirring for a short period yields the desired product after filtration and washing. academicjournals.org This straightforward approach provides a reliable route to this compound. arkat-usa.org
A variation of this method involves the use of p-methoxycinnamoyl chloride and ammonium thiocyanate powder, which also results in the formation of the corresponding p-methoxythis compound. semanticscholar.org
Alternative Synthetic Approaches
Beyond the conventional acyl chloride route, other synthetic strategies have been developed. One such method involves the reaction of carboxylic acids with a trichloroisocyanuric acid (TCCA)/triphenylphosphine (TPP) system. researchgate.net This one-step process offers a mild and practical alternative for preparing acyl isothiocyanates at room temperature. researchgate.net
Another innovative approach utilizes a multicomponent reaction with isocyanides, elemental sulfur, and a catalytic amount of a tertiary amine base like DBU. semanticscholar.org This method is notable for its sustainability, employing greener solvents such as Cyrene™ or γ-butyrolactone (GBL) at moderate temperatures. semanticscholar.org Additionally, the synthesis of isothiocyanates from dithiocarbamic acid salts via a desulfurization strategy using reagents like molecular iodine and sodium bicarbonate has been reported as an environmentally acceptable and cost-effective method. cbijournal.com
Reaction Profiles of this compound with Nucleophilic Reagents
This compound's reactivity is defined by its two primary electrophilic sites: the carbonyl carbon and the isothiocyanate carbon. researchgate.net This dual reactivity allows for a wide range of addition and cyclization reactions with various nucleophiles, leading to the formation of diverse heterocyclic compounds. researchgate.netrsc.org
Reactions with Nitrogen Nucleophiles
This compound readily reacts with nitrogen-containing nucleophiles, such as amines and hydrazines, to form a variety of heterocyclic systems. rsc.orgresearchgate.net For example, its reaction with 2-morpholinoethylamine leads to the formation of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea. academicjournals.org The initial step is the nucleophilic addition of the amine to the isothiocyanate group. semanticscholar.org
The subsequent reactivity of the resulting thiourea (B124793) derivatives can lead to cyclization. For instance, refluxing cinnamoyl bithiourea in ethanolic sodium ethanolate (B101781) can lead to the formation of triazolopyrimidines. rsc.org Similarly, reactions with dibenzylamine (B1670424) or N-methylaniline can directly yield 1,3-thiazines. rsc.org The reaction with 4-pyridinecarbohydrazide initially forms a non-isolable thiosemicarbazide (B42300) intermediate, which then cyclizes to an N-cinnamoyltriazole. rsc.org
Below is a table summarizing the reaction of this compound with various nitrogen nucleophiles and the resulting products.
| Nitrogen Nucleophile | Reaction Conditions | Product | Reference |
| 2-Morpholinoethylamine | Acetone, 70°C, 15 min | 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea | academicjournals.org |
| Dibenzylamine | - | 1,3-Thiazine derivative | rsc.org |
| N-Methylaniline | - | 1,3-Thiazine derivative | rsc.org |
| 4-Pyridinecarbohydrazide | - | N-Cinnamoyltriazole | rsc.org |
| Hydrazines (N-alkyl and N-aryl) | - | 1,2,4-Triazoline-5-thiones | arkat-usa.org |
Reactions with Oxygen Nucleophiles
The interaction of this compound with oxygen nucleophiles, often in the presence of a base, leads to the formation of oxygen-containing heterocycles. rsc.org The addition of an oxygen nucleophile is a reversible process under the reaction conditions. libretexts.org The carbonyl oxygen can be protonated in acidic conditions, making the carbonyl carbon more susceptible to nucleophilic attack by even weak nucleophiles like water. libretexts.orgyoutube.com
For example, refluxing this compound and sodium ethoxide in dioxane can produce a 1,3-thiazine derivative. rsc.org The reaction with alcohols typically requires acid catalysis to proceed. youtube.com The initial product of the addition of an alcohol to the carbonyl group is a hemiacetal, which can then react further to form an acetal. libretexts.org
The table below outlines the reactions of this compound with oxygen nucleophiles.
| Oxygen Nucleophile | Reaction Conditions | Product | Reference |
| Sodium Ethoxide | Dioxane, reflux | 1,3-Thiazine derivative | rsc.org |
| Alcohols | Acid catalysis | Hemiacetal/Acetal | libretexts.org |
| Water | Aqueous solution | Hydrate | libretexts.org |
Reactions with Sulfur and Selenium Nucleophiles
The reactions of this compound with sulfur and selenium nucleophiles are also of significant interest. Selenium, being a strong nucleophile, readily attacks electrophiles. nih.gov The reactions involving sulfur and selenium nucleophiles can lead to the formation of sulfur and selenium-containing heterocycles. biointerfaceresearch.com
The reaction of isocyanides with elemental sulfur can lead to the formation of isothiocyanates as intermediates, which can then undergo further reactions. researchgate.net For instance, the reaction of trifluoromethyl-substituted isocyanide with sulfur yields the corresponding isothiocyanate as the sole product. researchgate.net The nucleophilic character of selenolates is stronger than that of thiolates, which influences the reaction rates and outcomes. nih.gov
The following table summarizes the reactions with sulfur and selenium nucleophiles.
| Nucleophile | Reagent | Product Type | Reference |
| Sulfur | Elemental Sulfur | Isothiocyanate intermediate | researchgate.net |
| Selenium | Elemental Selenium | Isoselenocyanate intermediate | researchgate.net |
| Thiols | - | Sulfur-containing heterocycles | biointerfaceresearch.com |
| Selenols | - | Selenium-containing heterocycles | biointerfaceresearch.com |
Reactions with Carbon Nucleophiles
The reaction of isothiocyanates, including this compound, with carbon nucleophiles generally proceeds via addition to the electrophilic carbon of the isothiocyanate group. thieme-connect.de This pathway is common for reactions involving active methylene (B1212753) compounds, Grignard reagents, and lithiated species, typically leading to the formation of thioamides. thieme-connect.de
For instance, this compound reacts with active methylene compounds like acetylacetone (B45752) in the presence of a base such as triethylamine (B128534) (TEA). The reaction, when refluxed in dioxane, results in the formation of 1-[5-acetyl-4-methyl-6-(3-nitrostyryl)-2-thioxo-1,2-dihydropyridin-3-yl]ethan-1-one. researchgate.net Similarly, its reaction with ethyl cyanoacetate (B8463686) under basic conditions can lead to cyclized pyridine (B92270) derivatives. researchgate.net
Table 1: Reactions of this compound with Carbon Nucleophiles
| Carbon Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Acetylacetone | Triethylamine (TEA), Dioxane, Reflux | 1-[5-acetyl-4-methyl-6-(3-nitrostyryl)-2-thioxo-1,2-dihydropyridin-3-yl]ethan-1-one | researchgate.net |
| Ethyl Cyanoacetate | Base, Reflux | Pyridin-2(1H)-thione derivative | researchgate.net |
Heterocyclic Compound Synthesis Utilizing this compound as a Building Block
This compound serves as a key precursor for synthesizing various heterocyclic systems, including those with five- and six-membered rings containing one or more heteroatoms like nitrogen, sulfur, and oxygen. arkat-usa.orgtandfonline.comtandfonline.com The specific product formed often depends on the nature of the nucleophile and the reaction conditions employed. arkat-usa.org
Pyrimidine (B1678525) derivatives are frequently synthesized using this compound as a starting material. tandfonline.comtandfonline.comrsc.org A common strategy involves the reaction of this compound with nitrogen-containing nucleophiles to form thiourea or thiosemicarbazide intermediates, which then undergo intramolecular cyclization. tandfonline.comtandfonline.comtandfonline.com
For example, the reaction with N-nucleophiles such as p-aminophenol, N¹-phenylbenzene-1,4-diamine, and p-aminoacetophenone initially yields thiourea derivatives. tandfonline.comtandfonline.comtandfonline.com These intermediates can be cyclized using sodium ethoxide (EtONa) to produce pyrimidinethiones in moderate to good yields. tandfonline.comtandfonline.comtandfonline.com Similarly, reacting this compound with enamines of the crotone type leads to N-thiocrotonoylcinnamamides, which cyclize in an alkaline medium to form tetrasubstituted pyrimidine-4-thiones. chemicalpapers.com Another route involves the one-step condensation of cinnamoyl isothiocyanates with 2-aminopent-2-en-4-one in refluxing dioxane to afford 2-(2-arylvinyl)-4-mercapto-5-acetylpyrimidines. cas.cz
Table 2: Selected Syntheses of Pyrimidine Derivatives
| Reactant | Intermediate | Cyclization Conditions | Product Type | Reference |
|---|---|---|---|---|
| p-Aminophenol | Thiourea derivative | EtONa | Pyrimidinethione | tandfonline.comtandfonline.comtandfonline.com |
| Enamines (crotone type) | N-Thiocrotonoylcinnamamide | Alkaline medium | Pyrimidine-4-thione | chemicalpapers.com |
| 2-Aminopent-2-en-4-one | Not isolated | Dioxane, Reflux | 2-(2-Arylvinyl)-4-mercapto-5-acetylpyrimidine | cas.cz |
| 2,4-Dinitrophenylhydrazine (B122626) | Thiosemicarbazide derivative | EtONa, Room Temp. | Pyrimidinethione | tandfonline.comtandfonline.comfigshare.com |
This compound is a valuable synthon for 1,3-thiazine and various thiadiazole derivatives. The reaction of this compound with dibenzylamine or N-methylaniline can directly form 1,3-thiazine derivatives without the isolation of the thiourea intermediate. rsc.org Refluxing the isothiocyanate with sodium ethoxide in dioxane also yields a 1,3-thiazine. rsc.org
The synthesis of thiadiazoles often begins with the formation of a thiosemicarbazide intermediate. For example, reacting this compound with isonicotinic hydrazide produces a cinnamoyl thiosemicarbazide derivative. ekb.egekb.eg This intermediate can be cyclized under different conditions to yield various heterocycles; treatment with sulfuric acid affords a 1,3,4-thiadiazole (B1197879) derivative, while reaction with sodium hypochlorite (B82951) and sodium hydroxide (B78521) leads to a 1,2,4-thiadiazole. ekb.egekb.eg In another example, this compound reacts with 2-cyanoethanoic acid hydrazide to form a thiosemicarbazide which, upon treatment with acetic acid and acetic anhydride, cyclizes to a 5-cinnamoylamino-2-cyanomethyl-1,3,4-thiadiazole. researchgate.netscite.ai
Table 3: Synthesis of Thiazine and Thiadiazole Derivatives
| Reactant | Conditions/Reagents | Product Type | Reference |
|---|---|---|---|
| Dibenzylamine / N-Methylaniline | Direct reaction | 1,3-Thiazine | rsc.org |
| Isonicotinic hydrazide | 1. Forms thiosemicarbazide; 2. H₂SO₄ | 1,3,4-Thiadiazole | ekb.egekb.eg |
| Isonicotinic hydrazide | 1. Forms thiosemicarbazide; 2. NaOCl, NaOH | 1,2,4-Thiadiazole | ekb.egekb.eg |
| 2-Cyanoethanoic acid hydrazide | 1. Forms thiosemicarbazide; 2. Acetic acid/anhydride | 1,3,4-Thiadiazole | researchgate.netscite.ai |
Triazole ring systems can be efficiently synthesized from this compound. tandfonline.comtandfonline.comtandfonline.com The general approach involves reacting the isothiocyanate with hydrazides or hydrazones to form thiosemicarbazide intermediates, which are then cyclized. tandfonline.comtandfonline.comfigshare.com For instance, the reaction with 2,4-dinitrophenylhydrazine yields a thiosemicarbazide that can be further cyclized. tandfonline.comtandfonline.comfigshare.com
The reaction of N'-cyclohexylidene benzohydrazide (B10538) with this compound in boiling acetone produces pyridin-4-yl(3-styryl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)methanone. preprints.org Similarly, reacting this compound with phenylhydrazine (B124118) gives a mixture of thiosemicarbazides which, upon treatment with sodium hydroxide, cyclize to form 1,5-disubstituted-3-mercapto-1,2,4-triazole and 1,3-disubstituted-Δ²-1,2,4-triazoline-5-thione. st-andrews.ac.uk Another pathway involves the reaction with isonicotinic hydrazide to form a thiosemicarbazide, which upon refluxing with ethanolic sodium ethanolate, evolves hydrogen sulfide (B99878) to yield a triazolopyrimidine derivative. rsc.org
Substituted cinnamoyl isothiocyanates are employed in the synthesis of less common heterocyclic systems like 1,3-oxathiolanes and 1,3-selenazines. chempap.org The synthesis of 2-(4-X-cinnamoylimino)-5-phenoxymethyl-1,3-oxathiolanes is achieved through the direct heating of 4-substituted cinnamoyl isothiocyanates with 1-phenoxy-2,3-epoxypropane at 120°C, catalyzed by lithium chloride. chempap.org This reaction represents an addition-cyclization process involving the oxirane ring. chempap.orgresearchgate.net
For the synthesis of selenazines, the addition of sodium hydrogen selenide (B1212193) to 4-substituted cinnamoyl isothiocyanates results in unstable addition products. chempap.org These intermediates undergo intramolecular stabilization, driven by the high nucleophilicity of selenium, to afford 6-(4-X-phenyl)-2-thioxo-4-oxoperhydro-1,3-selenazines. chempap.org
Table 4: Synthesis of Oxathiolane and Selenazine Derivatives
| Reactant | Conditions/Reagents | Product Type | Reference |
|---|---|---|---|
| 1-Phenoxy-2,3-epoxypropane | LiCl, 120°C | 1,3-Oxathiolane | chempap.org |
| Sodium hydrogen selenide | - | 1,3-Selenazine | chempap.org |
The reactivity of this compound extends to the synthesis of other heterocyclic frameworks such as pyridines and oxazines. rsc.orgrsc.org The reaction with active methylene compounds can lead to pyridine derivatives. researchgate.net For example, refluxing this compound with acetylacetone and a few drops of triethylamine in dioxane yields a substituted pyridin-2(1H)-thione. researchgate.net
The synthesis of oxazine (B8389632) derivatives has also been reported. The reaction of this compound with primary amines can lead to addition products that, under specific conditions, cyclize to form 2H-1,3-oxazetes. st-andrews.ac.uk Furthermore, its use in multicomponent reactions allows for the construction of more complex systems like quinazolines. tsijournals.com
Pharmacological and Biological Investigations of Cinnamoyl Isothiocyanate and Its Derivatives
Antimicrobial Efficacy and Spectrumcymitquimica.compleiades.online
Cinnamoyl isothiocyanate, an organic compound featuring an isothiocyanate group attached to a cinnamoyl structure, has garnered attention for its potential applications in pharmaceuticals due to its antimicrobial properties. cymitquimica.com The compound and its derivatives have been the subject of various studies to evaluate their effectiveness against a range of microorganisms. pleiades.online Research has explored the synthesis of thiourea (B124793) derivatives from the reaction of this compound with alkaloids, and these new compounds have been assessed for their antimicrobial activity. pleiades.online
Antibacterial Activitynih.govnih.gov
The antibacterial effects of isothiocyanates, the functional group in this compound, are well-documented. nih.gov The chemical structure of these compounds, particularly the nature of the side chain attached to the isothiocyanate group, plays a significant role in their antibacterial effectiveness. nih.gov
Isothiocyanates have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies on various isothiocyanates have shown that their effectiveness is dose-dependent and linked to their chemical structure. nih.gov For instance, benzyl (B1604629) isothiocyanate has been found to be particularly effective against MRSA isolates, exhibiting bactericidal activity. nih.gov While direct data on this compound is specific, the general efficacy of aromatic isothiocyanates suggests its potential against these types of bacteria. The cinnamoyl group, being aromatic, may contribute favorably to this activity.
Antibacterial Activity of Isothiocyanates against Staphylococcus aureus
| Isothiocyanate | Strain | Activity Metric (e.g., MIC) | Observed Effect | Reference |
|---|---|---|---|---|
| Benzyl isothiocyanate (BITC) | MRSA isolates | MIC: 2.9 - 110 µg/mL | Bactericidal against 69% of isolates. nih.gov | nih.gov |
| 2-Phenylethyl isothiocyanate (PEITC) | MRSA isolates | Lower MIC than AITC, but higher than BITC. | Primarily bacteriostatic. nih.gov | nih.gov |
| Allyl isothiocyanate (AITC) | MRSA isolates | Higher MIC values compared to BITC and PEITC. | Lower antimicrobial activity. nih.gov | nih.gov |
| Phenyl isothiocyanate (PITC) | S. aureus | MIC: 1000 µg/mL | Moderate effect. nih.gov | nih.gov |
Isothiocyanates have also shown significant antimicrobial activity against Gram-negative bacteria. nih.gov Some isothiocyanates, like benzyl isothiocyanate (BITC), have demonstrated potent bactericidal effects against Campylobacter jejuni, a common foodborne pathogen. nih.govnih.gov The activity of isothiocyanates against Escherichia coli has also been reported, with mechanisms involving damage to the cell membrane. nih.govresearchgate.net The aromatic structure of certain isothiocyanates is thought to facilitate their ability to cross bacterial membrane structures, enhancing their antimicrobial action against Gram-negative bacteria. nih.gov
Antibacterial Activity of Isothiocyanates against Gram-Negative Bacteria
| Isothiocyanate | Bacterium | Activity Metric (e.g., MIC) | Observed Effect | Reference |
|---|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | MIC: 1.25–5 µg/mL | Potent bactericidal activity. nih.gov | nih.gov |
| Allyl isothiocyanate (AITC) | Campylobacter jejuni | MIC: 50–200 µg/mL | Bactericidal, but less potent than BITC. nih.gov | nih.gov |
| Phenyl isothiocyanate (PITC) | Escherichia coli | MIC: 1000 µg/mL | Moderate effect. nih.gov | nih.gov |
| Cinnamon Essential Oil (Major component: Cinnamaldehyde) | Escherichia coli | MIC: 1.0 mg/ml; MBC: 4.0 mg/ml | Cell damage and destruction. researchgate.net | researchgate.net |
The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. nih.govnih.gov Isothiocyanates represent a class of compounds that may help address this challenge. Some studies have shown that the antimicrobial activity of certain isothiocyanates is not dependent on the existing resistance phenotype of the bacteria. nih.gov For example, sulforaphane's effectiveness against Helicobacter pylori was similar for both antibiotic-sensitive and resistant strains. nih.gov Furthermore, combinations of isothiocyanates with conventional antibiotics have shown additive effects, suggesting a potential role in overcoming resistance. For instance, combining phenyl isothiocyanate (PITC) with ciprofloxacin (B1669076) and erythromycin (B1671065) resulted in an additive antimicrobial effect against S. aureus. nih.gov Some isothiocyanates have also been found to inhibit bacterial conjugation, a key mechanism for the spread of antibiotic resistance genes. researchgate.net
Antifungal Activity (e.g., Candida albicans, filamentous fungi)nih.govbiorxiv.orgnih.gov
Isothiocyanates have been investigated for their antifungal properties and show potential as therapeutic agents against human pathogenic fungi. nih.gov Derivatives of this compound have been synthesized and evaluated for their antifungal activity. colab.ws The antifungal action of related compounds, such as allyl isothiocyanate (AITC), against the common yeast pathogen Candida albicans involves multiple mechanisms. nih.gov Research has also noted the toxicity of certain compounds to a number of filamentous fungi. biorxiv.org
Studies on cinnamaldehyde (B126680), a related compound, and its derivatives have shown inhibitory activity against fluconazole-resistant C. albicans, including the inhibition of biofilm formation and hyphal development. nih.gov
Antifungal Activity of Isothiocyanates and Related Compounds
| Compound | Fungus | Activity Metric (e.g., MIC) | Observed Effect | Reference |
|---|---|---|---|---|
| Allyl isothiocyanate (AITC) | Candida albicans | 0.125 mg/ml | Inhibited ergosterol (B1671047) biosynthesis, produced reactive oxygen species, and arrested the cell cycle. nih.gov | nih.gov |
| Cinnamaldehyde | Candida albicans | MIC: 0.312 µl/ml | Dose-dependent inhibition of growth. cjmb.org | cjmb.org |
| 4-Cl Cinnamaldehyde | Candida albicans (fluconazole-resistant) | MIC: 25 µg/mL | Fungicidal activity, inhibited biofilm and hyphal formation. nih.gov | nih.gov |
| Cinnamon Essential Oil | Candida albicans | MIC: 0.06% (v/v) | Anticandidal activity against planktonic cultures. mdpi.com | mdpi.com |
Mechanisms of Antimicrobial Actionnih.govnih.govnih.govnih.gov
The antimicrobial action of isothiocyanates is multifaceted and involves several cellular targets. nih.gov A primary mechanism is the disruption of the bacterial cell membrane. nih.gov The electrophilic nature of the isothiocyanate group allows it to react with cellular components, leading to changes in membrane properties such as surface charge and hydrophilicity. nih.gov This interaction can cause a loss of membrane integrity, leading to the leakage of cellular contents and ultimately cell death. nih.govresearchgate.net
In fungi, such as Candida albicans, isothiocyanates like AITC have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov This is a mechanism shared by some established antifungal drugs. Additionally, AITC induces the production of reactive oxygen species (ROS) and causes cell cycle arrest, which can lead to apoptosis. nih.gov Other proposed mechanisms for isothiocyanates include the inhibition of essential enzymes, such as thioredoxin reductase, by interacting with their sulfhydryl groups. nih.gov
Membrane Disruption and Permeability Alterations
This compound and its derivatives can disrupt the cellular membranes of pathogens, leading to increased permeability and leakage of intracellular components. This disruption is a key mechanism of their antimicrobial action. The lipophilic nature of these compounds allows them to interact with the lipid bilayer of the cell membrane, causing damage and impairing its function. mdpi.commaynoothuniversity.iecore.ac.ukresearchgate.netnih.gov
Studies on the essential oil of Cinnamomum burmannii, which contains cinnamaldehyde, a related compound, have demonstrated its ability to damage the cell wall and membrane of Staphylococcus aureus. mdpi.com This damage results in increased membrane permeability, as evidenced by increased electrical conductivity and leakage of alkaline phosphatase (AKP). mdpi.com The disruption of membrane integrity ultimately contributes to cell death. mdpi.commaynoothuniversity.iecore.ac.ukresearchgate.netnih.gov
Similarly, cinnamaldehyde has been shown to damage the cell membranes of Escherichia coli and Staphylococcus aureus, leading to morphological changes, increased permeability, and leakage of cellular contents. researchgate.net Transmission electron microscopy has revealed abnormalities such as separation of the cytoplasmic membrane from the cell wall and lysis of both the cell wall and membrane. researchgate.net
Inhibition of Essential Biosynthetic Pathways (e.g., Protein, Nucleic Acid, Ergosterol Synthesis)
This compound and its derivatives interfere with essential biosynthetic pathways in pathogens, including the synthesis of proteins, nucleic acids, and ergosterol.
Protein Synthesis: Some isothiocyanates have been shown to inhibit protein synthesis. wayne.edunih.gov This inhibition can occur through various mechanisms, including the modulation of signaling pathways like the AMPK-mTORC1-S6K1 pathway, which plays a role in regulating protein synthesis. nih.gov For instance, certain isothiocyanates can suppress the mTORC1 signaling pathway, leading to an arrest in protein synthesis. nih.gov
Nucleic Acid Synthesis: The biosynthesis of nucleic acids is a critical process for pathogen survival and replication. Inhibitors of nucleotide biosynthesis are being explored as broad-spectrum antiviral agents. mdpi.com These inhibitors can target key enzymes in the purine (B94841) and pyrimidine (B1678525) synthesis pathways, leading to a depletion of the necessary building blocks for DNA and RNA synthesis. mdpi.comslideshare.net While direct evidence for this compound's effect on nucleic acid synthesis is still emerging, the general principle of targeting this pathway is a recognized antimicrobial strategy. mdpi.comslideshare.netnih.gov
Ergosterol Synthesis: Ergosterol is a vital component of fungal cell membranes, and its synthesis pathway is a primary target for many antifungal drugs. sid.irnih.govnih.govfrontiersin.org Allyl isothiocyanate, a related compound, has been found to completely inhibit ergosterol biosynthesis in Candida albicans. sid.ir This inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death. sid.irfrontiersin.org The inhibition of specific enzymes in the ergosterol biosynthesis pathway, such as sterol 14α-demethylase, can lead to the accumulation of toxic sterol intermediates and depletion of ergosterol. nih.govfrontiersin.org
Induction of Oxidative Stress in Pathogens
This compound and its derivatives can induce oxidative stress in pathogens by generating reactive oxygen species (ROS). nih.govnih.govmdpi.com This increase in ROS can lead to cellular damage, including lipid peroxidation and protein oxidation, ultimately contributing to the pathogen's demise. nih.govoregonstate.edu
For example, the essential oil of Cinnamomum burmannii has been shown to induce oxidative stress in Staphylococcus aureus by increasing the levels of intracellular ROS and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Similarly, cinnamon essential oil treatment of Salmonella enteritidis resulted in a significant increase in ROS content and oxidative damage. nih.govmdpi.com This oxidative stress can also disrupt the balance of the cellular antioxidant enzyme systems, further exacerbating the damage. mdpi.com The accumulation of ROS can lead to damage of cellular components and is a recognized mechanism of antimicrobial action. oregonstate.edufrontiersin.org
Antineoplastic and Chemopreventive Properties
This compound and its derivatives have demonstrated promising antineoplastic and chemopreventive properties through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and halting of the cell division cycle.
Inhibition of Cancer Cell Proliferation
Isothiocyanates, including those with a cinnamoyl group, have been shown to inhibit the proliferation of various cancer cell lines. frontiersin.orgmednexus.org This anti-proliferative effect is a cornerstone of their anticancer potential. frontiersin.org For instance, a derivative, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), has been shown to inhibit the growth of human ovarian cancer cells. nih.gov Similarly, cinnamoyl clusters have demonstrated the ability to decrease the proliferation rates of MCF-7 breast cancer cells. researchgate.net The inhibition of cell proliferation restricts tumor growth and is a key therapeutic goal in cancer treatment. frontiersin.org
Induction of Apoptosis in Malignant Cells
A significant mechanism through which this compound and its derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in malignant cells. mdpi.comnih.govnih.govmdpi.com This process is crucial for eliminating cancerous cells without causing inflammation.
Studies have shown that various isothiocyanates can trigger apoptosis in different cancer cell types. For example, sulforaphane (B1684495), a well-studied isothiocyanate, induces apoptosis in tumor cells through both intrinsic and extrinsic pathways. mdpi.com Another isothiocyanate, phenethyl isothiocyanate (PEITC), has been shown to induce apoptosis in human non-small cell lung cancer cells. nih.gov The induction of apoptosis is often mediated by the modulation of key regulatory proteins. For instance, some isothiocyanates can increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov
A derivative, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), has been observed to induce apoptosis in human ovarian carcinoma cells. nih.gov This was confirmed by an increased percentage of apoptotic cells upon treatment with CHP. nih.gov The process often involves the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com Allyl isothiocyanate (AITC), for instance, has been shown to induce apoptosis in human glioblastoma cells by increasing the activity of caspase-3, -8, and -9. mdpi.com
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, this compound and its derivatives can halt the progression of the cell cycle in cancer cells, thereby preventing their division and proliferation. frontiersin.orgmdpi.comnih.govmdpi.com This cell cycle arrest often occurs at specific checkpoints, such as the G2/M phase. nih.govnih.govmdpi.com
Interactive Data Table: Effects of this compound and its Derivatives on Cancer Cells
| Compound | Cancer Cell Line | Effect | Key Findings |
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) | OVCAR-3 (Ovarian) | Inhibition of proliferation, Apoptosis, G2/M cell cycle arrest | Decreased expression of Cyclin B1 and CDK1. nih.gov |
| Cinnamoyl clusters | MCF-7 (Breast) | Inhibition of proliferation | Decreased proliferation rates of cancer cells. researchgate.net |
| Allyl isothiocyanate (AITC) | GBM8401/luc2 (Glioblastoma) | Apoptosis | Increased activity of caspases-3, -8, and -9. mdpi.com |
| Sulforaphane | Various | Apoptosis, G2/M cell cycle arrest | Induces apoptosis through intrinsic and extrinsic pathways. mdpi.commdpi.com |
| Benzyl isothiocyanate (BITC) | SKM-1 (Leukemia) | Inhibition of proliferation, Apoptosis, S-phase cell cycle arrest | More potent inhibitor of cell viability than sulforaphane. mdpi.com |
| Phenethyl isothiocyanate (PEITC) | A549 (Lung) | Apoptosis | Binds to intracellular proteins like tubulin. nih.gov |
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. nih.gov The inhibition of angiogenesis is, therefore, a key strategy in cancer therapy. nih.gov Isothiocyanates (ITCs), including this compound and its derivatives, have demonstrated notable anti-angiogenic properties in various studies. nih.gov These compounds interfere with multiple stages of the angiogenic cascade, including the proliferation, migration, and tube formation of endothelial cells. mdpi.com
The anti-angiogenic activity of ITCs is attributed to their ability to modulate key signaling pathways and molecular targets involved in blood vessel formation. nih.gov One of the primary targets is the hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular adaptation to low oxygen levels, a common feature of the tumor microenvironment. nih.gov By inhibiting HIF, ITCs can suppress the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF). mdpi.commdpi.com
Furthermore, ITCs have been shown to interfere with other critical signaling pathways, including the nuclear factor κB (NF-κB) and activator protein 1 (AP1) pathways, both of which are involved in regulating the expression of angiogenic genes. nih.gov Some ITCs also exert their anti-angiogenic effects by targeting tubulin, a key component of the cytoskeleton, thereby disrupting endothelial cell motility and vessel formation. nih.gov
Several studies have highlighted the specific anti-angiogenic effects of different ITCs. For instance, phenethyl isothiocyanate (PEITC) has been shown to reduce tumor incidence and burden in animal models of breast cancer, an effect partly attributed to its anti-angiogenic activity. nih.gov In studies on hepatocellular carcinoma, benzyl isothiocyanate (BITC) and PEITC were found to inhibit the release of VEGF. mdpi.com Similarly, sulforaphane (SFN) has been demonstrated to inhibit angiogenesis in prostate and liver cancer cells by targeting the STAT3/HIF-1α/VEGF signaling pathway. mdpi.commdpi.com
Table 1: Anti-Angiogenic Effects of Isothiocyanates
| Compound | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Isothiocyanates (general) | In vitro and in vivo | Inhibit angiogenesis by targeting HIF, NF-κB, AP1, and tubulin. | nih.gov |
| Phenethyl isothiocyanate (PEITC) | NMU-induced breast cancer rat model | Reduced tumor incidence and invasive tumors, decreased angiogenesis. | nih.gov |
| Benzyl isothiocyanate (BITC) | Hepatocellular carcinoma (in vivo and in vitro) | Significantly inhibited the release of the angiogenesis marker VEGF. | mdpi.com |
| Sulforaphane (SFN) | Human prostate cancer cells | Inhibits NF-κB-regulated VEGF expression. | mdpi.com |
| Sulforaphane (SFN) | Hepatocellular carcinoma HepG2 cells | Inhibited angiogenesis and tumor effects through the STAT3/HIF-1α/VEGF signaling pathway. | mdpi.commdpi.com |
| Phenethyl isothiocyanate (PEITC) | Hypoxic HepG2 cells | Suppressed the secretion of VEGF and the accumulation of HIF-1α through PI3K and MAPK signaling pathways. | mdpi.com |
Modulation of Tumor Microenvironment
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a crucial role in cancer progression and response to therapy. nih.gov It consists of various cellular components, including immune cells, fibroblasts, and endothelial cells, as well as non-cellular components like the extracellular matrix and signaling molecules. nih.gov Isothiocyanates have been shown to modulate the TME, thereby influencing cancer cell behavior and creating a less favorable environment for tumor growth. frontiersin.org
One of the key ways ITCs modulate the TME is by altering the inflammatory response within it. frontiersin.org They can influence the infiltration and activity of various immune cells. For instance, some ITCs can increase the number of anti-tumor immune cells, such as inflammatory monocytes and M1-like macrophages, while decreasing the population of immunosuppressive cells like granulocytic myeloid-derived suppressor cells (MDSCs). nih.gov This shift in the immune landscape can lead to enhanced anti-tumor immunity. nih.gov
Furthermore, ITCs can impact the expression of various signaling molecules within the TME. Research has shown that modulation of the tumor immune microenvironment can enhance the efficacy of conventional treatments like chemoradiotherapy. nih.gov This is achieved by improving T-cell infiltration and the specificity of T-cells for tumor antigens, leading to a significant increase in the ratio of cytotoxic CD8+ T cells to regulatory T cells. nih.gov
Table 2: Modulation of Tumor Microenvironment by Isothiocyanates
| Compound/Treatment | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Isothiocyanates (general) | General cancer models | Modify the inflammatory response within the tumor microenvironment. | frontiersin.org |
| CTX/L-NIL (immunomodulators) | Syngeneic HPV-HNSCC mEER tumor-bearing mice | Increased anti-tumor immune cells (inflammatory monocytes, M1-like macrophages) and decreased immunosuppressive cells (MDSCs). | nih.gov |
| CTX/L-NIL (immunomodulators) | Syngeneic HPV-HNSCC mEER tumor-bearing mice | Improved intratumoral T cell infiltration and tumor antigen specificity of T cells; significantly increased CD8+ T cell/regulatory T cell ratio. | nih.gov |
Chemosensitization in Combination Therapies
A significant challenge in cancer treatment is the development of resistance to chemotherapeutic drugs. frontiersin.org Isothiocyanates have emerged as promising agents that can sensitize cancer cells to conventional chemotherapy, potentially overcoming resistance and enhancing treatment efficacy. frontiersin.orgresearchgate.net This chemosensitizing effect is achieved through the modulation of various signaling pathways and cellular processes. frontiersin.org
ITCs, such as sulforaphane (SFN), have been shown to reverse resistance to drugs like gefitinib (B1684475) in lung cancer cells by altering the sonic hedgehog (SHH) signaling pathway and reducing the expression of markers associated with cancer stem cells. frontiersin.org In combination with cisplatin, SFN has demonstrated enhanced efficacy in suppressing cell proliferation, invasion, and tumor formation in epidermal squamous cell carcinoma, particularly against therapy-resistant cancer stem cells. frontiersin.org
The mechanisms underlying the chemosensitizing effects of ITCs are multifaceted. They can modulate critical signaling pathways like MAPK and p53, which are involved in cell survival and apoptosis. frontiersin.org For example, phenethyl isothiocyanate (PEITC) and sulforaphane have been found to downregulate anti-apoptotic proteins and upregulate pro-apoptotic proteins, thereby sensitizing cervical cancer cells to apoptosis induced by drugs like adriamycin and etoposide. nih.gov Furthermore, ITCs can influence the pharmacokinetics of anticancer drugs by affecting their metabolism and clearance, which can lead to enhanced efficacy or reduced toxicity. frontiersin.org
Table 3: Chemosensitization by Isothiocyanates in Combination Therapies
| Isothiocyanate | Combination Drug | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sulforaphane (SFN) | Gefitinib | Lung cancer cells | Curbed the growth of gefitinib-resistant cells by altering the SHH signaling pathway and reducing lung cancer stem cell markers. | frontiersin.org |
| Sulforaphane (SFN) | Cisplatin | Epidermal squamous cell carcinoma | More effective in suppressing cell proliferation, invasion, and tumor formation, especially against cancer stem cells. | frontiersin.org |
| Phenethyl isothiocyanate (PEITC) & Sulforaphane | Adriamycin or Etoposide | HeLa cervical cancer cells | Pretreatment with ITCs enhanced apoptosis by modulating PKCs and telomerase. | nih.gov |
| Isothiocyanates (general) | Irinotecan | Colon cancer cells | Combination treatment led to higher levels of ROS and Ca2+ compared to control. | mdpi.com |
| Isothiocyanates (general) | Various anticancer drugs | General cancer models | Can sensitize cancer cells to various anticancer drugs, potentially overcoming resistance mechanisms. | frontiersin.org |
Anti-inflammatory and Immunomodulatory Activities
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. nih.gov this compound and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties, making them potential therapeutic agents for inflammatory conditions. mdpi.comnih.gov Their mechanisms of action involve the attenuation of pro-inflammatory mediators, modulation of key inflammatory signaling pathways, and mitigation of oxidative stress. mdpi.comnih.gov
Attenuation of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Cytokines)
A hallmark of inflammation is the overproduction of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com Isothiocyanates and related compounds have been shown to effectively inhibit the production of these molecules. nih.govmdpi.com
For instance, cinnamein, a derivative of cinnamic acid, has been found to strongly inhibit the lipopolysaccharide (LPS)-induced production of NO in macrophages. nih.gov It also reduces the mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, and TNF-α. nih.gov Similarly, in primary mouse microglia and astrocytes, cinnamein has been shown to inhibit the production of TNF-α, IL-1β, and IL-6. nih.gov
Other studies have reported similar effects with various isothiocyanates. For example, the essential oil from Cinnamomum osmophloeum, which contains cinnamaldehyde, has been shown to significantly reduce the levels of TNF-α, IL-1β, IL-18, and IFN-γ. mdpi.com The isothiocyanate (R)-6-HITC from wasabi has also been found to ameliorate the production of IL-1β, IL-6, IL-17, and TNF-α in LPS-stimulated macrophages. csic.es
Table 4: Attenuation of Pro-inflammatory Mediator Production by this compound and Related Compounds
| Compound | Cell/Model System | Mediator(s) Inhibited | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cinnamein | RAW 264.7 macrophages | Nitric Oxide (NO) | Strongly inhibited LPS-induced NO production. | nih.gov |
| Cinnamein | RAW 264.7 macrophages | iNOS, TNF-α | Reduced mRNA expression of iNOS and TNF-α. | nih.gov |
| Cinnamein | Primary mouse microglia | TNF-α, IL-1β, IL-6 | Inhibited polyIC-stimulated production of these cytokines. | nih.gov |
| Cinnamein | Primary mouse astrocytes | TNF-α, IL-6 | Inhibited polyIC-induced production of these cytokines. | nih.gov |
| C. osmophloeum linalool (B1675412) chemotype essential oil | Endotoxin-induced systemic inflammatory response model | TNF-α, IL-1β, IL-18, IFN-γ, NO | Significantly reduced peripheral levels of these mediators. | mdpi.com |
| (R)-6-HITC | LPS-stimulated murine peritoneal macrophages | IL-1β, IL-6, IL-17, TNF-α | Ameliorated the production of these pro-inflammatory cytokines. | csic.es |
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of this compound and its derivatives are largely mediated through the modulation of key intracellular signaling pathways, particularly the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.gov These pathways play a central role in orchestrating the inflammatory response by regulating the expression of numerous pro-inflammatory genes. frontiersin.org
NF-κB is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm. frontiersin.org Upon stimulation by inflammatory signals, it translocates to the nucleus and activates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. frontiersin.org Several studies have shown that isothiocyanates can inhibit the activation of NF-κB. nih.govoregonstate.edu
The MAPK pathway is another crucial signaling cascade involved in inflammation. nih.gov It comprises a series of protein kinases that, when activated, can lead to the production of inflammatory mediators. nih.gov Research has demonstrated that isothiocyanates can block the activation of various components of the MAPK pathway, such as p38 and JNK. nih.gov For example, the essential oil from C. osmophloeum has been shown to inhibit NF-κB activation in the small intestine, which is associated with the suppression of inflammatory signaling pathways. mdpi.com
Table 5: Modulation of Inflammatory Signaling Pathways by Isothiocyanates
| Compound/Extract | Cell/Model System | Pathway(s) Modulated | Key Findings | Reference(s) |
|---|---|---|---|---|
| Isothiocyanates (general) | Cultured cells | NF-κB | Inhibit NF-κB activation, leading to decreased inflammatory responses. | oregonstate.edu |
| Sulforaphane | Various | NF-κB, MAPKs (p38, JNK) | Blocks NF-κB p65 and MAPK activation. | nih.gov |
| C. osmophloeum linalool chemotype essential oil | Endotoxin-induced systemic inflammatory response model | NF-κB, TLR4, NLRP3 | Inhibited NF-κB activation and suppressed TLR4 and NLRP3 signaling pathways. | mdpi.com |
| (R)-6-HITC | LPS-stimulated murine peritoneal macrophages | JAK2/STAT3, MAPKs, Inflammasome | Inhibited these key signaling pathways, demonstrating potent immunomodulatory effects. | csic.es |
Impact on Oxidative Stress in Inflammatory Conditions
Oxidative stress and inflammation are intricately linked, with each process capable of promoting the other, creating a vicious cycle that contributes to tissue damage in various diseases. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. nih.gov Isothiocyanates have demonstrated the ability to mitigate oxidative stress, which is a key component of their anti-inflammatory activity. nih.gov
These compounds can enhance the cellular antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1). nih.gov For instance, cinnamaldehyde and its derivative, 2-methoxycinnamaldehyde, have been shown to increase the cellular levels of HO-1 and promote the nuclear translocation of Nrf2, thereby protecting cells from oxidative stress-induced damage. nih.gov
By upregulating these protective mechanisms, isothiocyanates can reduce the levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, and improve cell viability under inflammatory conditions. nih.gov This antioxidant activity, coupled with their direct anti-inflammatory effects, makes them promising agents for combating inflammation-related pathologies. nih.gov
Table 6: Impact of Isothiocyanates on Oxidative Stress in Inflammatory Conditions | Compound | Cell/Model System | Key Findings | Reference(s) | | --- | --- | --- | --- | --- | | Cinnamaldehyde | Human umbilical vein endothelial cells (HUVECs) | Increased protein level of heme oxygenase-1 (HO-1) and promoted nuclear translocation of Nrf2. | nih.gov | | Cinnamaldehyde | H2O2-exposed HUVECs | Protected against H2O2-induced oxidative stress and apoptosis through Nrf2/HO-1 activation. | nih.gov | | Sulforaphane | Various | Suppressed ROS production and MDA level, improved cell viability. | nih.gov | | Sulforaphane | Various | Enhanced the activity of antioxidant enzymes (GSH, SOD, CAT) and increased nuclear accumulation of Nrf2. | nih.gov | | Isothiocyanates (general) | General | Potent Nrf2 activators, exhibit antioxidant effects via upregulation of ARE-driven genes. | nih.gov |
Neurobiological and Neuroprotective Effects
Isothiocyanates (ITCs) are a class of compounds known for their potential health benefits, including neuroprotective activities. nih.gov Their lipophilic nature allows them to cross the blood-brain barrier, enabling them to exert effects directly within the central nervous system (CNS). mdpi.com While research on many specific ITCs is ongoing, the class as a whole demonstrates significant promise in the context of neurological health. frontiersin.orgfrontiersin.org
Neuroinflammation is a defensive response of the central nervous system to harmful stimuli, but chronic or excessive inflammation contributes to the pathology of various neurodegenerative diseases. nih.govmdpi.com Isothiocyanates have demonstrated potent anti-inflammatory effects within the brain. frontiersin.org The primary cells mediating neuroinflammation are microglia and astrocytes. nih.gov When activated, these cells can release a cascade of inflammatory mediators, including cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO). core.ac.ukfrontiersin.org
Research on various isothiocyanates, such as sulforaphane, shows they can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgmdpi.com This suppression is often achieved by modulating key signaling pathways. For instance, ITCs can inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of many inflammatory genes. mdpi.commdpi.com They also interfere with mitogen-activated protein kinase (MAPK) signaling pathways, such as the JNK pathway, which are involved in the inflammatory response of microglial cells. core.ac.ukfrontiersin.org By downregulating these pathways, ITCs can reduce microglial activation and the subsequent release of neurotoxic factors, thereby mitigating inflammatory damage to neurons. nih.govebi.ac.uk
Table 1: Effects of Isothiocyanates on Neuroinflammatory Markers
| Isothiocyanate | Model System | Key Findings | Reference |
|---|---|---|---|
| Sulforaphane | LPS-activated microglia | Decreased expression of IL-1β, IL-6, and TNF-α. | frontiersin.org |
| Sulforaphane | Aβ-stimulated microglia | Attenuated neuronal damage by reducing ROS production and inhibiting the NLRP3 signaling pathway. | nih.gov |
| Phenethyl Isothiocyanate (PEITC) | LPS-activated astrocytes | Inhibited MMP-9 activity. | core.ac.uk |
| Moringin | Murine Parkinson's model | Showed potent anti-inflammatory activity. | frontiersin.org |
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them, is a major contributor to neuronal damage in acute CNS injury and chronic neurodegenerative diseases. nih.govnih.gov The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich content. nih.gov
Isothiocyanates are recognized for their robust antioxidant properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.net By activating the Nrf2/antioxidant response element (ARE) pathway, ITCs enhance the cellular antioxidant capacity. nih.gov This leads to increased production of endogenous antioxidants, most notably glutathione (B108866) (GSH), and key antioxidant enzymes such as glutathione peroxidase and superoxide (B77818) dismutase. mdpi.comacs.org
Studies on human neuroblastoma cells have shown that ITCs can protect against oxidative stress by reducing free radicals, decreasing lipid peroxidation, and boosting glutathione levels. mdpi.com This antioxidant activity helps to preserve mitochondrial function, which is often compromised by oxidative stress. mdpi.com
The combined anti-inflammatory and antioxidant properties of isothiocyanates make them promising candidates for interventions in neurodegenerative and neurodevelopmental disorders. nih.govfrontiersin.orgfrontiersin.org
Alzheimer's Disease: This disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and tau protein tangles. ITCs like sulforaphane have been shown to counteract Aβ aggregation, potentially by activating Nrf2. mdpi.com In animal models of Alzheimer's, sulforaphane restored endogenous antioxidants in the brain and reduced levels of Aβ and tau protein. mdpi.com Furthermore, 6-methylsulfinyl hexyl isothiocyanate (6-MSITC) from wasabi has demonstrated the ability to prevent cognitive impairment in a mouse model of Alzheimer's disease, an effect linked to the activation of Nrf2 signaling. mdpi.com
Parkinson's Disease: This disorder involves the progressive loss of dopamine-producing neurons. mdpi.com The neuroprotective effects of ITCs in Parkinson's models are linked to the reduction of oxidative stress and prevention of neural cell damage, often in an Nrf2-dependent manner. mdpi.comacs.org In vitro studies show that ITCs can protect neuronal cells from apoptosis (programmed cell death) induced by neurotoxins used to model the disease. acs.org
Autism Spectrum Disorder (ASD) and Schizophrenia: While direct studies on this compound are limited, research on sulforaphane has shown potential in addressing molecular abnormalities associated with ASD, such as reduced antioxidant capacity, mitochondrial dysfunction, and neuroinflammation. frontiersin.orgfrontiersin.org The ability of ITCs to combat oxidative stress and inflammation suggests a plausible mechanism for their potential utility in these complex neurodevelopmental disorders. frontiersin.orgfrontiersin.org Clinical studies have explored the effects of sulforaphane in ASD and schizophrenia, indicating this as an active area of research. frontiersin.org
Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix (ECM). core.ac.uknih.gov In the CNS, MMPs are involved in both normal physiological processes like synaptic plasticity and pathological conditions. nih.govnih.gov Over-activation of MMPs, particularly MMP-2 and MMP-9, is associated with neuroinflammation and the breakdown of the blood-brain barrier, contributing to neuronal damage in diseases like multiple sclerosis and Alzheimer's. core.ac.uknih.govmdpi.com
Several isothiocyanates have been found to modulate MMP activity. In studies using primary rat astrocytes, sulforaphane and phenethyl isothiocyanate (PEITC) were effective inhibitors of MMP-9, an enzyme strongly implicated in neuroinflammatory processes. core.ac.uk Sulforaphane also significantly inhibited MMP-2 activity. core.ac.uk The mechanism for this inhibition appears to be linked to the modulation of the MAPK signaling pathway, which in turn regulates the gene expression of these MMPs. core.ac.uk This ability to control MMP activity represents another avenue through which this compound could exert neuroprotective effects.
Other Emerging Pharmacological Applications (derived from thiourea derivatives formed from this compound)
This compound can serve as a precursor for the synthesis of a diverse class of compounds known as thioureas. academicjournals.org The reaction of an isothiocyanate with an amine yields a thiourea derivative. academicjournals.orgmdpi.com These derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. researchgate.netmdpi.comuobabylon.edu.iq
Thiourea derivatives have been reported to possess a range of pharmacological properties, including:
Anticancer activity: They have shown promise in inhibiting the growth of various cancer cell lines. mdpi.comsemanticscholar.orgresearchgate.net
Antimicrobial effects: This includes antibacterial and antifungal properties against various pathogens. mdpi.comnih.gov
Antiviral activity: Certain thiourea derivatives have been investigated as potential anti-HIV agents. semanticscholar.orgnih.gov
Anti-inflammatory properties: Similar to their parent ITCs, some thiourea derivatives exhibit anti-inflammatory effects. semanticscholar.orgresearchgate.net
Enzyme inhibition: They have been studied as inhibitors of enzymes like urease and acetylcholinesterase. researchgate.net
Central Nervous System activity: Some synthesized thiourea derivatives have been tested for their pharmacological effects on the CNS, with results indicating potential interactions with neurotransmitter systems like the serotonergic and opioid systems. nih.gov
The versatility of the thiourea scaffold allows for the creation of a large library of compounds from a single isothiocyanate precursor, opening up numerous possibilities for drug discovery and development in various therapeutic areas, including potential treatments for Alzheimer's disease. researchgate.netmdpi.com
Table 2: Investigated Pharmacological Activities of Thiourea Derivatives
| Pharmacological Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell line growth. | mdpi.com, semanticscholar.org, researchgate.net |
| Antimicrobial | Activity against bacteria and fungi. | nih.gov, mdpi.com |
| Antiviral | Potential as anti-HIV agents. | nih.gov, semanticscholar.org |
| Anti-inflammatory | Reduction of inflammatory responses. | semanticscholar.org, researchgate.net |
| CNS Activity | Modulation of central nervous system pathways. | nih.gov |
| Anti-Alzheimer | Potential therapeutic application in Alzheimer's disease. | researchgate.net, mdpi.com |
Mechanistic Elucidation of Biological Actions
Cellular and Molecular Targets
Cinnamoyl isothiocyanate's reactivity and specificity towards certain cellular components are central to its mechanism of action. It targets key proteins and pathways involved in cellular defense and homeostasis.
Isothiocyanates, including this compound, are known to be thiol-reactive electrophiles. nih.gov This property allows them to readily form covalent adducts with thiol-containing molecules, most notably glutathione (B108866) (GSH). mdpi.comnih.govmdpi.com The intracellular concentration of isothiocyanates can be significantly higher than extracellular levels due to this conjugation with GSH, which facilitates their uptake into cells. nih.gov The formation of these dithiocarbamates is a critical step in their metabolic pathway and influences their bioavailability and biological activity. nih.govmdpi.com
The interaction with thiols is not limited to glutathione. This compound can also react with cysteine residues on proteins, leading to the modulation of their function. nih.gov This reactivity with critical cysteine residues is a key mechanism by which it activates cellular signaling pathways. nih.gov
This compound has been shown to modulate the activity of both Phase I and Phase II detoxification enzymes. frontiersin.orgnih.govshermantree.it
Phase I Enzymes: These enzymes, primarily the cytochrome P450 (CYP450) family, are involved in the initial modification of xenobiotics. frontiersin.orgnih.gov Isothiocyanates can inhibit the activity of certain CYP450 isoforms. For instance, allyl isothiocyanate has been found to reduce the catalytic activity and expression of CYP2C9. nih.gov Phenethyl isothiocyanate (PEITC) has demonstrated inhibitory effects on several CYP isoforms including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP2E1. nih.gov This inhibition can alter the metabolism of various drugs and procarcinogens. frontiersin.orgnih.govnih.gov
Phase II Enzymes: These enzymes conjugate the modified xenobiotics, increasing their water solubility and facilitating their excretion. frontiersin.org Isothiocyanates are potent inducers of Phase II enzymes. shermantree.itnih.gov This induction is a crucial aspect of their chemopreventive effects. frontiersin.orgshermantree.it The induction of enzymes like NAD(P)H:quinone oxidoreductase (NQO1) and glutathione S-transferases (GSTs) enhances the detoxification of reactive electrophiles. nih.govshermantree.it Studies have shown that various isothiocyanates increase the activity of QR and GST in different tissues. nih.gov
The table below summarizes the effects of isothiocyanates on detoxification enzymes based on available research.
| Enzyme Family | Specific Enzyme(s) | Effect of Isothiocyanates | Reference(s) |
| Phase I | Cytochrome P450 (CYP) | Inhibition of various isoforms (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2E1) | nih.govnih.gov |
| Phase II | NAD(P)H:quinone oxidoreductase (NQO1), Glutathione S-transferases (GSTs), Heme oxygenase 1 (HO-1) | Induction of expression and activity | nih.govshermantree.itnih.gov |
A primary mechanism through which this compound exerts its antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.govnih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.comfrontiersin.org
Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov Electrophilic compounds like this compound can react with critical cysteine residues on Keap1. nih.gov This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. nih.gov
Once in the nucleus, Nrf2 binds to the ARE in the promoter region of its target genes, initiating their transcription. nih.govmdpi.com This leads to an increased expression of several cytoprotective proteins, including:
Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties. nih.govnih.govfrontiersin.org
NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones. nih.govnih.govfrontiersin.org
Glutathione S-transferases (GSTs): A family of enzymes involved in the conjugation of xenobiotics. nih.govfrontiersin.org
γ-glutamylcysteine synthetase (GCS): The rate-limiting enzyme in glutathione synthesis. mdpi.com
The activation of the Nrf2/ARE pathway enhances the cell's capacity to counteract oxidative stress and detoxify harmful substances. nih.govmdpi.commdpi.com
Beyond its effects on detoxification enzymes, this compound and related compounds have been shown to inhibit other specific enzymes.
N-Acylethanolamine Acid Amidase (NAAA): NAAA is a cysteine hydrolase responsible for the degradation of fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic properties. nih.govescholarship.orgresearchgate.net Inhibition of NAAA leads to increased levels of PEA, thus potentiating its beneficial effects. nih.govescholarship.org Certain pyrrolidine (B122466) amide derivatives, including one with a 4-phenylcinnamoyl group, have been identified as potent and reversible inhibitors of NAAA. nih.gov Isothiocyanates have also been designed as selective inhibitors of NAAA. consensus.app
Cytochrome P450 (CYP450): As previously mentioned, isothiocyanates can inhibit various CYP450 isoforms. nih.govnih.gov For example, phenethyl isothiocyanate (PEITC) acts as a competitive inhibitor of CYP1A2 and CYP2A6, and a noncompetitive inhibitor of CYP2B6, CYP2C9, CYP2C19, and CYP2E1. nih.gov This inhibition can have significant implications for drug metabolism and the bioactivation of carcinogens. nih.govnih.gov
Apoptotic Signaling Pathways
This compound and other isothiocyanates can induce apoptosis, or programmed cell death, in cancer cells through the activation of specific signaling pathways. nih.govfrontiersin.orgnih.gov This is a key mechanism underlying their potential anticancer effects.
The intrinsic or mitochondrial pathway of apoptosis is a major target of isothiocyanates. nih.govwjgnet.comwaocp.org This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govwjgnet.com
Isothiocyanates can modulate the balance of these proteins to favor apoptosis. nih.govwjgnet.com Research has shown that isothiocyanates can:
Decrease the expression of anti-apoptotic proteins: Studies have reported a downregulation of Bcl-2 and Bcl-xL in response to isothiocyanate treatment. waocp.orge-century.us
Increase the expression of pro-apoptotic proteins: An upregulation of Bax has been observed. wjgnet.come-century.usresearchgate.net
Induce mitochondrial translocation of pro-apoptotic proteins: Isothiocyanates can cause Bak to move to the mitochondria. nih.gov
Disrupt protein-protein interactions: They can interfere with the association of Bcl-xL with both Bak and Bax in the mitochondrial membrane. nih.gov
These changes lead to increased mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytosol. nih.gove-century.us Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. nih.govwjgnet.comwaocp.org
The table below details the effects of isothiocyanates on key proteins of the mitochondrial apoptotic pathway.
| Protein | Family | Function | Effect of Isothiocyanates | Reference(s) |
| Bcl-2 | Anti-apoptotic | Inhibits apoptosis | Decreased expression | waocp.orge-century.us |
| Bcl-xL | Anti-apoptotic | Inhibits apoptosis | Decreased expression/disrupted association with Bak/Bax | nih.govwaocp.org |
| Bax | Pro-apoptotic | Promotes apoptosis | Increased expression/disrupted association with Bcl-xL | nih.govwjgnet.come-century.usresearchgate.net |
| Bak | Pro-apoptotic | Promotes apoptosis | Mitochondrial translocation/disrupted association with Bcl-xL | nih.gov |
| Cytochrome c | Pro-apoptotic | Activates caspase cascade | Release from mitochondria | nih.gove-century.us |
p53 Pathway Modulation
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. mdpi.complos.org Its inactivation is a common event in the development and progression of many cancers. glowm.com The p53 pathway is a key target for many natural compounds, including isothiocyanates.
Phenethyl isothiocyanate (PEITC), a well-studied isothiocyanate, has been shown to induce apoptosis through a p53-dependent mechanism. nih.gov Studies have demonstrated that PEITC can lead to an increase in p53 protein expression and its transcriptional activity. This activation of p53 is crucial for the apoptotic effects of PEITC, as cells lacking functional p53 are resistant to PEITC-induced apoptosis. nih.gov The activation of the p53 pathway by alcohol-induced DNA damage, for instance, leads to cell cycle arrest. plos.org In response to DNA damage, kinases such as ATM and ATR are activated, which in turn phosphorylate and stabilize p53, allowing it to transactivate target genes like p21, leading to cell cycle arrest, and Bax, promoting apoptosis. mdpi.complos.org
While direct evidence for this compound's effect on the p53 pathway is not yet available, the established role of other isothiocyanates like PEITC in activating this crucial tumor suppressor pathway suggests a potential area for future investigation into the bioactivity of this compound.
Cell Cycle Regulatory Mechanisms (e.g., Cdc2, Cyclin B1, Wee1, Chk1)
The cell cycle is a tightly regulated process involving a complex interplay of cyclins and cyclin-dependent kinases (CDKs). The transition from the G2 phase to the M (mitosis) phase is primarily controlled by the Cdc2 (also known as CDK1)/Cyclin B1 complex. nih.gov The activity of this complex is negatively regulated by the Wee1 kinase, which phosphorylates and inactivates Cdc2. nih.govnih.gov The checkpoint kinase 1 (Chk1) can also play a role in regulating Wee1 activity. nih.gov
Research on various isothiocyanates has demonstrated their ability to induce cell cycle arrest, often at the G2/M phase. For instance, sulforaphane (B1684495) has been shown to cause G2/M arrest in cervical cancer cells by downregulating Cyclin B1 expression, without affecting Cdc2 levels. semanticscholar.org Similarly, benzyl (B1604629) isothiocyanate (BITC) treatment in human leukemia cells led to S phase arrest and a significant downregulation of Cyclin A and Cdk1. mdpi.com Another synthetic isothiocyanate, E-4IB, was found to delay cell cycle progression associated with the phosphorylation of CDC25C, a phosphatase that activates the Cdc2/Cyclin B1 complex. nih.gov
While direct studies on this compound's impact on these specific cell cycle regulators are lacking, research on a structurally related compound, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), has shown that it can induce G2/M cell cycle arrest in human ovarian cancer cells. nih.gov This arrest was accompanied by a decrease in the expression of both Cyclin B1 and CDK1. nih.gov These findings on a cinnamoyl derivative suggest that this compound might also exert its effects through the modulation of key cell cycle regulatory proteins.
| Compound | Cell Line | Effect on Cell Cycle | Key Molecular Targets | Reference |
| Sulforaphane | Cervical Cancer Cells | G2/M Arrest | Downregulation of Cyclin B1 | semanticscholar.org |
| Benzyl isothiocyanate (BITC) | Human Leukemia Cells | S Phase Arrest | Downregulation of Cyclin A and Cdk1 | mdpi.com |
| E-4IB (synthetic isothiocyanate) | Human Promyelocytic Leukemia HL60 Cells | Delayed Cell Cycle Transition | Phosphorylation of CDC25C | nih.gov |
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) | Human Ovarian Cancer Cells (OVCAR-3) | G2/M Arrest | Downregulation of Cyclin B1 and CDK1 | nih.gov |
Anti-Metastatic Mechanisms (e.g., MMP and TIMP Regulation)
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality and is a complex process involving the degradation of the extracellular matrix (ECM). ej-med.org Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are key enzymes in this process, while their activity is inhibited by tissue inhibitors of metalloproteinases (TIMPs). mdpi.comnih.gov
Several isothiocyanates have demonstrated anti-metastatic properties by modulating the activity of MMPs and TIMPs. Studies have shown that isothiocyanates like benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (SFN) can suppress the invasion and metastasis of tumor cells by inhibiting the expression and activity of MMP-9. nih.gov This inhibition is often linked to the suppression of signaling pathways such as NF-κB and AP-1. nih.gov For example, a study on cryptotanshinone (B1669641) (CPT) showed it could inhibit the invasion of colorectal cancer cells by reducing the protein levels of MMP-2 and MMP-9, while increasing the levels of TIMP-1 and TIMP-2. mdpi.com
Although direct research on the anti-metastatic mechanisms of this compound is not available, the consistent findings with other isothiocyanates suggest that it may also possess the ability to interfere with metastatic processes by regulating the balance between MMPs and TIMPs.
| Compound Class/Compound | Cancer Model | Effect on MMPs/TIMPs | Reference |
| Isothiocyanates (BITC, PEITC, SFN) | Various Cancer Cell Lines | Suppression of MMP-9 activity and expression | nih.gov |
| Cryptotanshinone (CPT) | Colorectal Cancer Cells | Inhibition of MMP-2 and MMP-9; Increase in TIMP-1 and TIMP-2 | mdpi.com |
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Potency
The biological potency of cinnamoyl isothiocyanate derivatives can be significantly modulated by the introduction of various substituents on the cinnamoyl moiety. The type, position, and number of these substituents play a crucial role in determining the compound's efficacy.
The introduction of different groups on the aromatic ring of the cinnamoyl structure can lead to varied biological responses. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), has been shown to enhance antimicrobial and antitumor activities. preprints.org Conversely, the incorporation of electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) can also positively influence biological activity, suggesting that the electronic properties of the substituents are a key determinant of potency. preprints.org Specifically, a derivative with both 3-NO₂ and 4-Cl substituents demonstrated superior antitumor activity compared to derivatives with only a single substituent (3-NO₂ or 4-Cl), indicating that the number and position of substituents significantly impact the biological effect. preprints.org
In the context of other heterocyclic systems derived from this compound, the nature of substituents also dictates the biological outcome. For example, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, compounds with dichlorophenylamino groups at the 4-position and a cinnamoyl group at the 6-position exhibited potent cytotoxic activities against various cancer cell lines. nih.gov The specific substitution pattern on the phenylamino (B1219803) ring was critical, with the 3,5-dichlorophenyl derivative showing exceptional potency. nih.gov
Furthermore, studies on 3-substituted 4-hydroxycoumarin (B602359) derivatives, which can incorporate a cinnamoyl moiety, have revealed that substituents on the cinnamoyl benzene (B151609) ring affect their spectral and, by extension, potential biological properties. srce.hr Electron-donating groups like dimethylamino and acetamido groups led to a bathochromic shift in absorption and emission spectra, which can be indicative of altered interactions with biological targets. srce.hr
The following table summarizes the influence of various substituents on the biological potency of this compound and its derivatives based on available research findings.
| Parent Structure/Derivative | Substituent(s) | Effect on Biological Potency | Reference |
| This compound Derivative | Electron-donating groups (e.g., -OH, -OCH₃) | Enhanced antimicrobial and antitumor activity | preprints.org |
| This compound Derivative | Electron-withdrawing groups (e.g., -NO₂, -Cl) | Enhanced antitumor activity | preprints.org |
| Thieno[2,3-d]pyrimidine | 4-((3,5-dichlorophenyl)amino) and 6-cinnamoyl | Potent cytotoxic activity against cancer cell lines | nih.gov |
| 4-Hydroxycoumarin | Dimethylamino and acetamido groups on cinnamoyl moiety | Bathochromic shift in spectra, indicating potential for altered biological interactions | srce.hr |
Correlation between Chemical Structure and Antimicrobial Effectiveness
The antimicrobial effectiveness of isothiocyanates (ITCs), including those with a cinnamoyl structure, is strongly linked to their chemical architecture. nih.gov The core isothiocyanate group (-N=C=S) is a key pharmacophore responsible for the antimicrobial action, but the nature of the side chain (the 'R' group) significantly influences the spectrum and potency of this activity.
Studies on various ITCs have demonstrated that structural differences impact their ability to inhibit the growth of pathogens. nih.govjmb.or.kr Aromatic and indolyl ITCs generally exhibit higher antibacterial effects compared to their aliphatic counterparts against a range of bacteria, including plant pathogens, foodborne pathogens, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govjmb.or.kr For instance, benzyl (B1604629) isothiocyanate (BITC) has been shown to be a highly effective antimicrobial agent. nih.gov
The length of the side chain also plays a role. Shorter chain ITCs, such as BITC, have demonstrated higher antimicrobial potential compared to those with longer chains, like phenylethyl isothiocyanate (PEITC). nih.govjmb.or.kr Furthermore, the presence of specific functional groups within the side chain can modulate activity. For example, the presence of a double bond in the side chain, as seen in sulforaphene, leads to higher antimicrobial activity compared to the saturated analogue, sulforaphane (B1684495). nih.govjmb.or.kr Similarly, the presence of a thiol group can enhance antimicrobial activity more than a sulfinyl group. nih.govjmb.or.kr
In derivatives synthesized from this compound, the resulting heterocyclic structures also exhibit antimicrobial properties that are dependent on their substitution patterns. For example, certain thiazolidine (B150603) derivatives prepared from 5-cinnamoylamino-2-cyanomethyl-1,3,4-thiadiazole showed significant antimicrobial activity. researchgate.net The specific nature of the substituents on these complex heterocyclic systems is a critical determinant of their antimicrobial strength. researchgate.net
The table below illustrates the relationship between structural features of isothiocyanates and their antimicrobial effectiveness.
| Structural Feature | Influence on Antimicrobial Effectiveness | Example(s) | Reference(s) |
| Type of Side Chain | Aromatic/Indolyl > Aliphatic | Benzyl ITC > Aliphatic ITCs | nih.govjmb.or.kr |
| Length of Side Chain | Shorter chain > Longer chain | Benzyl ITC > Phenylethyl ITC | nih.govjmb.or.kr |
| Unsaturation in Side Chain | Presence of double bond enhances activity | Sulforaphene > Sulforaphane | nih.govjmb.or.kr |
| Functional Groups in Side Chain | Thiol group > Sulfinyl group | Erucin > Sulforaphane | nih.govjmb.or.kr |
| Heterocyclic Systems | Specific substitutions are critical for activity | Thiazolidine derivatives from this compound | researchgate.net |
Computational and Molecular Modeling Approaches in SAR Elucidation
Computational and molecular modeling techniques are powerful tools for understanding the structure-activity relationships of this compound and its derivatives at a molecular level. nih.gov These in silico methods, including molecular docking and pharmacophore modeling, allow for the rational design of new compounds and provide insights into their interactions with biological targets. nih.gov
Molecular Docking:
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand (like a cinnamoyl derivative) within the active site of a target protein. nih.gov This approach has been successfully applied to elucidate the SAR of various compounds. For instance, in the study of thieno[2,3-d]pyrimidine derivatives with a cinnamoyl moiety, docking studies were used to understand the potent cytotoxic activity of the most active compounds. nih.gov The simulations revealed key hydrogen bonding and covalent interactions that contributed to the high affinity of these compounds for their target, the epidermal growth factor receptor (EGFR). nih.gov
In the context of TRPA1 modulation by N-cinnamoylanthranilic acid derivatives (CADs), molecular docking helped to identify the likely binding site and key interacting residues. nih.gov These computational results, combined with experimental data from site-directed mutagenesis, confirmed the importance of non-covalent interactions with the F944 residue of the TRPA1 channel. nih.gov
Pharmacophore Modeling and 3D-QSAR:
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to be active. This information can then be used to screen virtual libraries for new potential hits or to guide the design of more potent analogs. While specific pharmacophore models for this compound are not detailed in the provided search results, the general approach is widely used in drug discovery. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), correlate the 3D properties of a series of molecules with their biological activities. This can lead to predictive models that guide the synthesis of new compounds with improved potency. For example, a 3D-QSAR model for tschimganin analogs, which share some structural similarities with cinnamoyl derivatives, indicated that higher electronegativity was beneficial for their acaricidal activity. mdpi.com
The integration of computational modeling with experimental synthesis and biological testing creates a synergistic cycle for lead optimization. nih.gov These in silico approaches help to prioritize which compounds to synthesize, thereby saving time and resources in the drug discovery process.
Biosynthesis and Natural Occurrence
Precursor Pathways (e.g., Glucosinolate Metabolism for Isothiocyanates)
Isothiocyanates found in nature are typically products of the enzymatic hydrolysis of glucosinolates, a class of sulfur- and nitrogen-containing secondary metabolites. wikipedia.orgresearchgate.net These precursor compounds are biosynthesized from amino acids. jst.go.jp The general biosynthetic pathway for glucosinolates involves three main stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. nih.gov
Glucosinolates are categorized based on their precursor amino acid into three main classes:
Aliphatic glucosinolates: Derived from alanine, leucine, isoleucine, valine, and methionine. nih.gov
Indole glucosinolates: Derived from tryptophan. nih.govnih.gov
Aromatic glucosinolates: Derived from phenylalanine or tyrosine. jst.go.jpnih.gov
Cinnamoyl isothiocyanate is derived from an aromatic glucosinolate precursor. The biosynthesis begins with an aromatic amino acid, such as phenylalanine. nih.govannualreviews.org The pathway involves the conversion of the amino acid to an aldoxime by cytochrome P450 enzymes (CYP79s). nih.gov This aldoxime is then oxidized to an activated form by another set of cytochromes P450 (CYP83s), which is subsequently converted to the core glucosinolate structure. nih.govnih.gov
The "cinnamoyl" portion of the molecule originates from the phenylpropanoid pathway. Research has identified cinnamoyl derivatives of glucosinolates in certain plants. caldic.comresearchgate.net For instance, studies on Brassica napus have shown a close and complex relationship between the phenylpropanoid pathway, where cinnamoyl-CoA is a key intermediate, and glucosinolate metabolism. sciopen.combiorxiv.org Specifically, research points to the existence of cinnamoyl-indol-glucosinolates in broccoli (Brassica oleracea) and Arabidopsis. researchgate.net Furthermore, studies have identified the esterification of hydroxylated glucosinolates with derivatives from the phenylpropanoid pathway, such as benzoate (B1203000) (derived from cinnamoyl-CoA), to form benzoylated glucosinolates. nih.gov This demonstrates that the core glucosinolate structure can be modified with cinnamoyl-derived moieties, leading to the formation of a cinnamoyl-glucosinolate precursor.
Enzymatic Degradation of Glucosinolates (e.g., Myrosinase Activity)
The release of this compound from its glucosinolate precursor is a bio-activation process catalyzed by the enzyme myrosinase (a thioglucosidase). frontiersin.orgdergipark.org.tr In intact plant tissue, glucosinolates and myrosinase are kept in separate compartments. frontiersin.org When the plant tissue is damaged, for example by herbivores or during food preparation, these compartments are disrupted, allowing myrosinase to come into contact with the glucosinolates. researchgate.netresearchgate.net
This interaction initiates a hydrolysis reaction known as the "glucosinolate-myrosinase system". researchgate.net Myrosinase cleaves the thioglucosidic bond in the glucosinolate molecule, releasing glucose and an unstable intermediate aglycone. frontiersin.orgfrontiersin.org This aglycone then spontaneously rearranges to form one of several possible products, with the primary product under neutral pH conditions being an isothiocyanate. frontiersin.orgdergipark.org.tr
Therefore, the natural occurrence of this compound is directly dependent on the presence of its corresponding cinnamoyl-glucosinolate precursor and the subsequent activity of the myrosinase enzyme upon tissue disruption. researchgate.netfrontiersin.org The process can be summarized as:
Cinnamoyl-glucosinolate + H₂O --(Myrosinase)--> Glucose + this compound + Sulfate
The composition and quantity of the degradation products can be influenced by various factors, including pH and the presence of specific proteins like epithiospecifier proteins, which can lead to the formation of nitriles instead of isothiocyanates. nih.govdergipark.org.tr
Derivation from Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine)
The ultimate origin of the core structure of this compound lies in the metabolism of aromatic amino acids, specifically phenylalanine and tyrosine. nih.govannualreviews.org These amino acids are synthesized in plants and microorganisms via the shikimate pathway. annualreviews.orgfrontiersin.org
The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway), into chorismate. annualreviews.orgyoutube.com Chorismate is a critical branch-point intermediate for the synthesis of all three aromatic amino acids. youtube.commdpi.com
The pathway to phenylalanine and tyrosine proceeds as follows:
Chorismate to Prephenate: The enzyme chorismate mutase catalyzes the conversion of chorismate to prephenate. youtube.commdpi.com
Prephenate to Phenylalanine/Tyrosine: Prephenate can then be directed towards either phenylalanine or tyrosine synthesis. youtube.com
In the phenylalanine branch, prephenate is converted to phenylpyruvate, which is then transaminated to form L-phenylalanine.
In the tyrosine branch, prephenate is converted to 4-hydroxyphenylpyruvate, which undergoes transamination to yield L-tyrosine. youtube.com
Once synthesized, phenylalanine serves as the precursor for the phenylpropanoid pathway, which generates a wide array of secondary metabolites, including cinnamic acid and its activated form, cinnamoyl-CoA. nih.govnih.gov This cinnamoyl moiety is then used to modify a glucosinolate, as described in section 6.1. The core glucosinolate structure itself is also derived from an amino acid, in this case, an aromatic one like phenylalanine or tyrosine. jst.go.jpnih.gov The amino acid undergoes a series of modifications, including conversion to an aldoxime, to form the foundational structure that is later glucosylated and sulfated, ready for potential acylation by a cinnamoyl group. nih.gov Thus, aromatic amino acids are fundamental to the biosynthesis of both the core glucosinolate structure and the characteristic cinnamoyl side chain.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is used to determine the position of hydrogen atoms within the molecule. For cinnamoyl isothiocyanate, ¹H NMR spectroscopy identifies signals corresponding to the vinylic protons (PhCH=CHCO) and the aromatic protons of the phenyl group. researchgate.net Specific chemical shifts are observed at approximately 6.5 ppm and 7.8 ppm for the protons on the carbon-carbon double bond, and in the range of 7.31–7.65 ppm for the aromatic protons. researchgate.net Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton, with distinct signals expected for the carbonyl carbon (C=O) and the isothiocyanate carbon (N=C=S) at approximately 161.4 ppm and 149.1 ppm, respectively. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic strong absorption bands for the isothiocyanate group (N=C=S) in the range of 1972-2018 cm⁻¹. researchgate.net Additionally, a strong absorption band corresponding to the carbonyl group (C=O) of the acyl isothiocyanate is observed at 1678 cm⁻¹. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is utilized to determine the mass-to-charge ratio of the molecule and its fragments, thereby confirming its molecular weight and providing clues about its structure. The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 189. researchgate.net Key fragmentation patterns observed include peaks at m/z 130 (corresponding to the loss of the NCS group), m/z 102 (loss of the CONCS group), and m/z 77 (corresponding to the phenyl group). researchgate.net
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR | δ 6.5 (d, 1H, PhCH=CHCO), 7.31–7.65 (m, 5H, ArH), 7.8 (d, 1H, PhCH=CHCO) | researchgate.net |
| IR Spectroscopy | ῡ 1972-2018 cm⁻¹ (N=C=S), 1678 cm⁻¹ (C=O) | researchgate.net |
| Mass Spectrometry | m/z 189 (M⁺), 130 (M⁺–NCS), 102 (M⁺–CONCS), 77 (Ph) | researchgate.net |
In Vitro Cell-Based Assays
While the broader class of isothiocyanates has been investigated for various biological activities, specific experimental data on this compound in cell-based assays is not extensively detailed in the reviewed scientific literature. Isothiocyanates, as a chemical class, are known to be evaluated through the following assays. researchgate.netresearchgate.net
Research into the specific effects of this compound on cell viability and proliferation is not detailed in the available literature. Generally, isothiocyanates are often studied using assays like MTT or CCK-8 to quantify their impact on the metabolic activity and growth of cell lines. vdoc.pub
There are no specific studies available in the reviewed literature that analyze the effect of this compound on apoptosis or the cell cycle. Such investigations typically employ techniques like flow cytometry with Annexin V/propidium iodide staining to detect apoptotic cells or analyze DNA content for cell cycle distribution. dokumen.pub
The impact of this compound on gene expression has not been specifically reported in the reviewed scientific literature. Methodologies such as Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA-Sequencing (RNA-Seq) are standard approaches to measure changes in the expression levels of specific genes or to obtain a global transcriptomic profile following compound treatment.
There is no specific information available from the reviewed sources regarding the effect of this compound on protein expression or activity. Techniques like Western Blotting are commonly used to detect and quantify specific proteins, while zymography is employed to assess the activity of proteases like matrix metalloproteinases.
Reporter Gene Assays for Pathway Activation
Reporter gene assays are instrumental in elucidating the molecular pathways modulated by this compound. These assays typically involve the use of a reporter gene, such as luciferase, linked to a specific genetic response element. The expression of the reporter gene, and thus the measurable signal (e.g., luminescence), is contingent upon the activation of a particular signaling pathway by the compound of interest.
One of the key pathways investigated for this compound and related compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. A luciferase-based reporter gene assay can be employed as a primary screen to identify agents that modulate the Nrf2-Keap1 signaling pathway. nih.gov In such an assay, cells are engineered to contain a luciferase reporter gene under the control of an Antioxidant Response Element (ARE). Activation of the Nrf2 pathway by a compound like this compound would lead to the binding of Nrf2 to the ARE, driving the expression of luciferase and resulting in a quantifiable light signal. This methodology has been successfully used to identify cinnamoyl-based compounds as potent Nrf2 activators. nih.gov
Another significant pathway often studied in the context of inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Reporter gene assays for NF-κB activation utilize cells that have a luciferase reporter gene functionally linked to upstream NF-κB genetic response elements. caymanchem.combpsbioscience.com When these cells are stimulated with an inflammatory agent, the NF-κB pathway is activated, leading to the transcription of the luciferase gene. The inhibitory potential of this compound on this pathway can be quantified by treating the cells with the compound and measuring the reduction in luciferase activity compared to untreated, stimulated cells. caymanchem.com These assays can be performed in various cell lines, such as Human Embryonic Kidney 293 (HEK293) cells or Jurkat T cells, to screen for compounds that either induce or suppress NF-κB activities. caymanchem.comsignosisinc.com
Table 1: Reporter Gene Assays for Pathway Activation by this compound
| Pathway of Interest | Reporter Gene System | Cellular Model | Principle of Detection | Potential Application for this compound |
|---|---|---|---|---|
| Nrf2-Keap1 | ARE-Luciferase | Human skin fibroblasts (Hs27), Keratinocytes (HaCaT) | Measurement of luminescence upon Nrf2 binding to the Antioxidant Response Element (ARE) and subsequent luciferase expression. | Identification and confirmation of this compound as an activator of the Nrf2 antioxidant pathway. |
| NF-κB | NF-κB-Luciferase | Human Embryonic Kidney 293 (HEK293), Jurkat T cells | Measurement of luminescence resulting from NF-κB binding to its response element and driving luciferase expression. | Quantifying the inhibitory effect of this compound on inflammation-induced NF-κB activation. |
In Vivo Animal Models for Pharmacological Evaluation
In vivo animal models are crucial for assessing the pharmacological effects of this compound in a complex biological system. These models allow for the evaluation of efficacy in various disease states, providing data that is more indicative of potential therapeutic outcomes.
For evaluating anti-inflammatory properties, rodent models are commonly employed. One such model is the carrageenan-induced paw edema model in rats or mice. In this model, inflammation is induced by injecting carrageenan into the paw, leading to swelling. The anti-inflammatory effect of this compound can be determined by administering the compound prior to carrageenan injection and measuring the reduction in paw volume over time compared to a control group. Another model involves the use of lipopolysaccharide (LPS) to induce a systemic inflammatory response, where the efficacy of the compound is assessed by measuring the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum. nih.gov Animal models of skin inflammation, induced by agents like ultraviolet B (UVB) radiation, can also be utilized to evaluate the protective effects of topically or systemically administered this compound. nih.gov
In the context of cancer chemoprevention and therapy, various animal models are available. nih.gov Chemically induced carcinogenesis models in rodents are frequently used, where a carcinogen is administered to induce tumor formation in a specific organ, such as the mammary gland or forestomach. nih.govfrontiersin.org The chemopreventive potential of this compound can be evaluated by administering the compound before or during carcinogen exposure and assessing the incidence and multiplicity of tumors. nih.gov Xenograft models, where human cancer cells are implanted into immunocompromised mice, can be used to assess the anti-tumor activity of this compound. In these models, tumor growth is monitored over time following treatment with the compound. mdpi.com
Table 2: In Vivo Animal Models for Pharmacological Evaluation of this compound
| Pharmacological Effect | Animal Model | Species | Method of Induction | Key Evaluation Parameters |
|---|---|---|---|---|
| Anti-inflammatory | Carrageenan-Induced Paw Edema | Rat/Mouse | Subplantar injection of carrageenan | Paw volume, inflammatory cell infiltration, cytokine levels |
| Anti-inflammatory | LPS-Induced Endotoxemia | Mouse | Intraperitoneal injection of lipopolysaccharide (LPS) | Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) |
| Anti-cancer | Chemically-Induced Carcinogenesis | Rat/Mouse | Administration of a chemical carcinogen (e.g., 7,12-dimethylbenz[a]anthracene) | Tumor incidence, multiplicity, and latency |
| Anti-cancer | Xenograft Model | Mouse (immunocompromised) | Subcutaneous injection of human cancer cells | Tumor volume, weight, and metastasis |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to investigate the interactions of this compound with its biological targets at an atomic level. nih.gov These in silico methods can predict binding affinities, elucidate binding modes, and provide insights into the conformational changes that occur upon ligand binding, thereby guiding rational drug design and mechanism-of-action studies. nih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein. frontiersin.orgmdpi.com For this compound, docking studies can be performed against the crystal structures of potential protein targets to identify plausible binding sites and interactions. The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability. This can help in prioritizing potential targets for further experimental validation.
Molecular dynamics simulations provide a more dynamic view of the ligand-protein complex over time. youtube.com By simulating the movements of atoms in the system, MD can reveal the stability of the binding pose predicted by docking, as well as any conformational changes induced in the protein by the binding of this compound. nih.gov These simulations can also be used to calculate the free energy of binding, which provides a more accurate estimate of the binding affinity than docking scores alone. Such studies can be instrumental in understanding how this compound modulates the function of its target proteins.
Table 3: Computational Approaches for this compound Research
| Computational Method | Principle | Information Gained | Application to this compound |
|---|---|---|---|
| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. | Binding mode, key interacting residues, initial estimation of binding affinity. | Identification of potential protein targets and prediction of how this compound binds to them. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Stability of ligand-protein complex, conformational changes, calculation of binding free energy. | Elucidation of the dynamic interactions between this compound and its targets, and refinement of binding affinity predictions. |
Bioinformatic and Systems Biology Approaches for Mechanism Discovery
Bioinformatic and systems biology approaches are essential for unraveling the complex mechanisms of action of this compound and identifying its molecular targets on a genome-wide scale. drugtargetreview.combenthamscience.com These approaches integrate high-throughput "omics" data (e.g., transcriptomics, proteomics, metabolomics) to construct comprehensive models of the cellular response to the compound. diva-portal.orgfrontiersin.org
Transcriptomic analysis, using techniques like RNA sequencing, can identify genes whose expression is significantly altered in response to treatment with this compound. mdpi.com The resulting list of differentially expressed genes can then be subjected to pathway analysis and gene ontology enrichment analysis to identify the biological pathways and processes that are most affected by the compound. frontiersin.orgnih.gov This can provide valuable clues about its mechanism of action.
Proteomics-based approaches, such as mass spectrometry, can be used to identify proteins that are differentially expressed or post-translationally modified following treatment with this compound. nih.gov Furthermore, chemoproteomics techniques can be employed to directly identify the protein targets to which this compound covalently binds, taking advantage of the reactive isothiocyanate group.
Systems biology then integrates these various omics datasets to build network models of the interactions between genes, proteins, and metabolites. frontiersin.orgfrontiersin.org These models can help to identify key regulatory nodes (hubs) in the network that are perturbed by this compound, providing a more holistic understanding of its cellular effects and potentially revealing novel therapeutic targets. benthamscience.com
Table 4: Bioinformatic and Systems Biology in this compound Research
| Approach | Data Type | Analytical Method | Insights Gained |
|---|---|---|---|
| Transcriptomics | mRNA expression levels (RNA-Seq) | Differential gene expression analysis, pathway analysis, gene ontology | Identification of signaling pathways and biological processes modulated by this compound. |
| Proteomics | Protein expression and modification levels (Mass Spectrometry) | Differential protein expression analysis, identification of post-translational modifications | Identification of protein expression changes and post-translational modifications induced by this compound. |
| Chemoproteomics | Protein-ligand interactions | Affinity-based protein profiling, mass spectrometry | Direct identification of cellular protein targets of this compound. |
| Systems Biology | Integration of multi-omics data | Network analysis, pathway modeling | Construction of interaction networks to understand the global cellular response to this compound and identify key regulatory hubs. |
Future Research Directions and Translational Perspectives
Elucidating Novel Biological Activities
While initial studies have hinted at the anticancer properties of isothiocyanates, the full spectrum of cinnamoyl isothiocyanate's biological activities remains largely unexplored. Future research should aim to uncover novel therapeutic applications beyond oncology. Investigations could focus on its potential anti-inflammatory, antioxidant, and antimicrobial properties, which have been observed in other isothiocyanates. mdpi.comnih.govresearchgate.net
Key research questions should include:
What are the primary molecular targets of this compound across different cell types? nih.govnih.govresearchgate.net
Does it modulate inflammatory pathways such as NF-κB or cytokine production? nih.gov
Can it activate antioxidant responses through pathways like the Nrf2 signaling cascade, a mechanism noted for other ITCs? mdpi.commdpi.com
What is its efficacy against various pathogens, including drug-resistant strains?
A systematic approach using high-throughput screening and multi-omics analyses (genomics, proteomics, metabolomics) will be instrumental in mapping the compound's mechanism of action and identifying new therapeutic avenues.
Development of this compound-Based Therapeutic Agents
The native structure of this compound may not possess optimal pharmacological properties. Therefore, a significant area of future research lies in the field of medicinal chemistry, focusing on the design and synthesis of novel analogs. rsc.orgrsc.orgnih.gov By modifying the cinnamoyl scaffold, it may be possible to develop derivatives with enhanced potency, improved selectivity, and better pharmacokinetic profiles. researchgate.netnih.gov
Strategic modifications could involve:
Altering substituent groups on the phenyl ring to enhance target binding.
Modifying the linker between the cinnamoyl group and the isothiocyanate moiety to optimize reactivity and stability.
Synthesizing derivatives that specifically target cancer cells while minimizing effects on healthy cells. mdpi.com
The development of a structure-activity relationship (SAR) profile will be crucial. researchgate.net This involves synthesizing a library of analogs and systematically evaluating their biological effects to identify the key structural features responsible for their therapeutic activity.
Exploring Synergistic Effects with Established Therapies
Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce dosages to minimize side effects. nih.govbibliotekanauki.pl A critical avenue of research is to investigate the synergistic potential of this compound with existing therapeutic agents. mdpi.com
Extensive research on other isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate, has demonstrated synergy with conventional chemotherapeutic drugs like cisplatin, doxorubicin, and paclitaxel. bibliotekanauki.plnih.govnih.gov Future studies should explore whether this compound can similarly sensitize cancer cells to these drugs. nih.govnih.gov Investigations should focus on elucidating the mechanisms behind any observed synergy, which could involve the modulation of drug metabolism, inhibition of drug efflux pumps, or complementary effects on apoptotic pathways. nih.govnih.gov
Table 1: Examples of Synergistic Effects of Isothiocyanates (ITCs) with Chemotherapeutic Agents
| Isothiocyanate (ITC) | Chemotherapeutic Agent | Cancer Model | Observed Synergistic Effect |
| Sulforaphane (SFN) | Cisplatin | Triple-Negative Breast Cancer Cells | Enhanced antiproliferative effects. nih.gov |
| Sulforaphane (SFN) | Doxorubicin | - | Increased drug-induced apoptosis. nih.gov |
| Phenethyl isothiocyanate (PEITC) | Cisplatin | Human Gastric Cancer Cells | Enhanced inhibitory effects on cell proliferation. nih.govfrontiersin.org |
| Allyl isothiocyanate (AITC) | Cisplatin | Human Tumor Mouse Models | Synergistic inhibition of cancer cell growth and colony formation. nih.gov |
| Phenethyl isothiocyanate (PEITC) | Dasatinib | Hepatocellular Carcinoma Cells | Synergistic increase in cytotoxicity and reduction of metastatic potential. mdpi.com |
Advanced Delivery Systems (e.g., Nanotechnology)
A significant hurdle in the clinical application of many natural compounds, including isothiocyanates, is their poor bioavailability, low aqueous solubility, and instability. bohrium.com Advanced delivery systems, particularly those based on nanotechnology, offer a promising solution to overcome these limitations.
Future research should focus on the formulation of this compound into various nanocarriers, such as:
Nanoparticles: Encapsulating the compound within polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic compounds, offering a versatile platform for delivery.
Mesoporous Silica Nanoparticles (MSNs): These particles possess a high surface area and tunable pore size, allowing for high drug loading and controlled release, and can be functionalized for targeted delivery. nih.gov
These nanoformulations could potentially enhance the therapeutic efficacy of this compound while minimizing systemic toxicity. bohrium.com
Pre-clinical and Clinical Translation Studies
The successful translation of this compound from the laboratory to the clinic requires a systematic and rigorous pipeline of pre-clinical and clinical studies.
Pre-clinical Studies: Following promising in vitro results, comprehensive studies in animal models are essential. nih.gov These studies should aim to evaluate the compound's efficacy, determine its pharmacokinetic and pharmacodynamic profiles, and assess its safety in a living organism. frontiersin.orgnih.gov Various cancer models, including xenograft and genetically engineered mouse models, should be employed to test the therapeutic potential of this compound as a standalone agent and in combination therapies. nih.govnih.gov
Clinical Trials: Should pre-clinical data prove encouraging, the next step is to initiate human clinical trials. nih.gov These trials are typically conducted in phases:
Phase I: Small-scale trials to evaluate safety, determine a safe dosage range, and identify side effects.
Phase II: Larger trials to assess efficacy and further evaluate safety in a specific patient population.
Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, compare it to standard treatments, and collect information that will allow the drug to be used safely.
Currently, several clinical trials have been conducted or are underway for other isothiocyanates like sulforaphane, primarily for cancer prevention and therapy, which can serve as a roadmap for this compound. mdpi.comclinicaltrials.gov
Standardization of Research Protocols
To ensure the reproducibility and comparability of findings across different research laboratories, the standardization of research protocols is paramount. This includes the development of consistent methodologies for in vitro and in vivo studies. nih.gov
Standardized protocols should cover:
Compound Purity and Characterization: Ensuring the use of highly purified this compound with well-documented chemical analysis.
In Vitro Assays: Consistent cell culture conditions, compound concentrations, and endpoints for assessing biological activity.
In Vivo Models: Standardized animal models, dosing regimens, and methods for evaluating tumor growth and toxicity. mdpi.com
Establishing these standards will facilitate the validation of research findings and accelerate the translational process by providing a reliable and comparable body of evidence.
Q & A
Q. What are the key methodologies for synthesizing cinnamoyl isothiocyanate, and how can researchers optimize reaction yields?
Methodological Answer: Synthesis typically involves the reaction of cinnamoyl chloride with ammonium thiocyanate or potassium thiocyanate under controlled conditions. Optimization strategies include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis).
- Solvent selection : Anhydrous acetone or dichloromethane improves thiocyanate ion reactivity .
- Catalytic additives : Triethylamine enhances nucleophilic substitution efficiency.
- Reaction monitoring : GC-MS or HPLC tracks intermediate formation and purity .
Q. Table 1: Comparative Synthesis Approaches
| Method | Reactants | Yield (%) | Key Conditions | Source |
|---|---|---|---|---|
| Classical substitution | Cinnamoyl chloride + KSCN | 65–70 | 0°C, anhydrous acetone | |
| Microwave-assisted | Cinnamoyl chloride + NH4SCN | 82–85 | 60°C, 15 min, solvent-free |
Q. How should researchers characterize this compound, and what analytical techniques resolve structural ambiguities?
Methodological Answer:
Q. What standardized protocols exist for evaluating the bioactivity of this compound derivatives?
Methodological Answer:
- Antimicrobial assays :
- Cytotoxicity screening :
- Enzyme inhibition :
Advanced Research Questions
Q. How can researchers investigate the mechanistic pathways of this compound in cyclization reactions?
Methodological Answer:
Q. Table 2: Mechanistic Insights from Recent Studies
Q. How should researchers address contradictory data on the bioactivity of this compound derivatives?
Methodological Answer:
Q. What advanced computational tools can predict the reactivity of this compound in novel synthetic routes?
Methodological Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., COX-2) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity in heterocycle formation .
- MD simulations : Analyze solvent effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS .
Q. How can researchers design experiments to resolve spectral overlaps in this compound analogs?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to assign overlapping proton signals in crowded aromatic regions .
- Derivatization : Convert isothiocyanate to thiourea derivatives (e.g., with aniline) for simplified LC-MS profiles .
- Hyphenated techniques : Couple HPLC with diode-array detection (DAD) to deconvolute UV-Vis spectra of co-eluting isomers .
Key Considerations for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
